

Evobrutinib in Relapsing Multiple Sclerosis: A Comparative Meta-Analysis of Clinical Trial Data

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Compound of Interest

Compound Name: Evobrutinib

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This guide provides a comprehensive meta-analysis of the clinical trial data for **evobrutinib**, an investigational Bruton's tyrosine kinase (BTK) inhibitor, for the treatment of relapsing multiple sclerosis (RMS). The data is compared with an active comparator, teriflunomide, and the broader landscape of emerging BTK inhibitors.

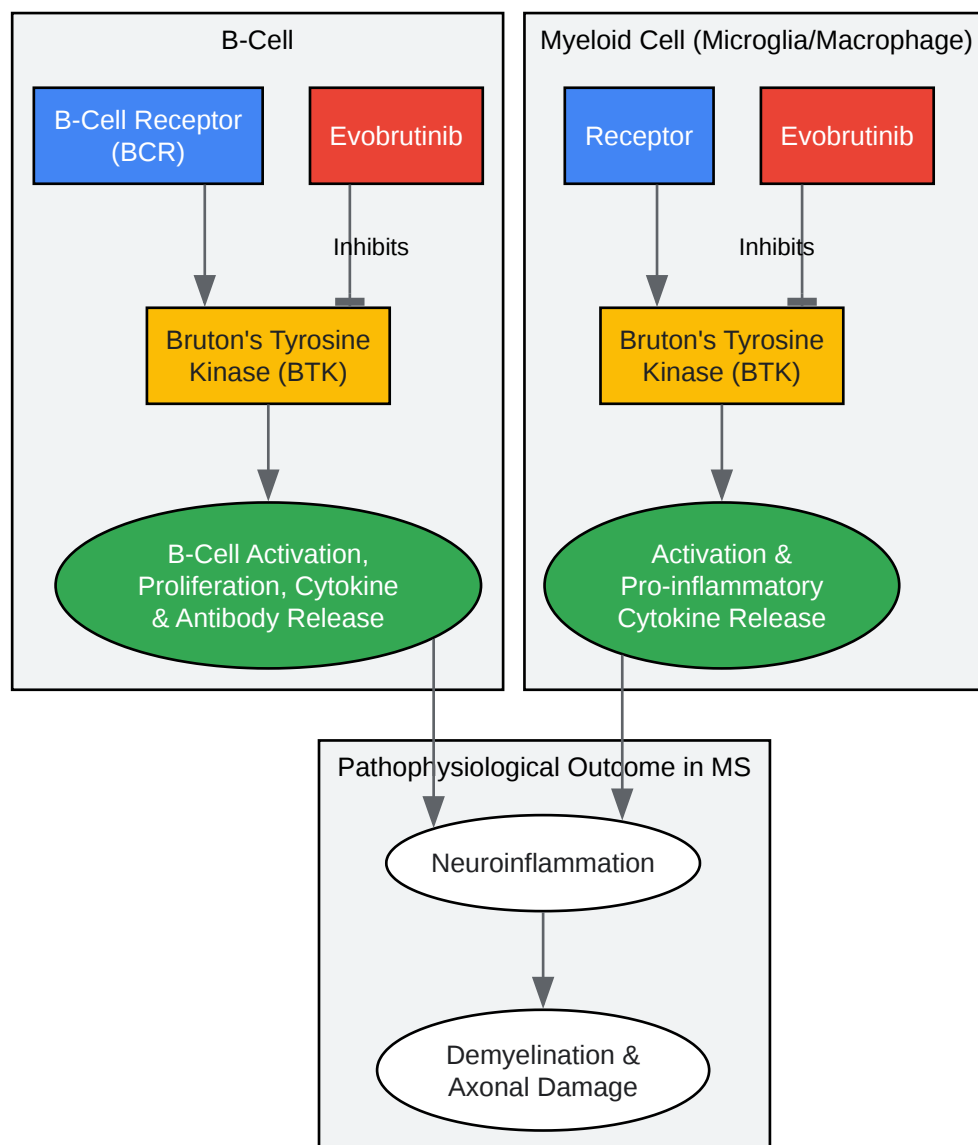
Executive Summary

Evobrutinib, an oral, central nervous system (CNS)-penetrant BTK inhibitor, was investigated as a novel treatment for RMS. While Phase II trials showed promising results in reducing MRI lesion activity, the pivotal Phase III evolutionRMS 1 and 2 trials did not meet their primary endpoint of reducing the annualized relapse rate (ARR) compared to the approved oral therapy, teriflunomide.[1][2][3][4][5] Furthermore, safety data from the Phase III trials indicated a higher incidence of liver enzyme elevations with **evobrutinib**, raising safety concerns.[1][6][7] Consequently, the efficacy and safety findings do not support the use of **evobrutinib** for RMS, and there are currently no plans to bring it to market.[1][8]

Mechanism of Action: BTK Inhibition in MS

Evobrutinib is designed to modulate the inflammatory processes central to multiple sclerosis through the inhibition of Bruton's tyrosine kinase. BTK is a key enzyme in the signaling pathways of B-cells and myeloid cells, such as macrophages and microglia.[8][9][10][11] By blocking BTK, **evobrutinib** is thought to inhibit B-cell activation and proliferation, thereby

reducing the production of autoantibodies and pro-inflammatory cytokines that contribute to demyelination and nerve damage in MS.[11] Additionally, its ability to penetrate the CNS allows it to potentially modulate the activity of microglia, which are implicated in the chronic inflammation and progression of the disease.[9]



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Figure 1: Simplified signaling pathway of **Evobrutinib**'s mechanism of action in MS.

Clinical Trial Data Summary

Phase II Clinical Trial (NCT02975349)

The Phase II trial of **evobrutinib** provided initial proof-of-concept, demonstrating a significant reduction in MRI lesion activity.

Key Efficacy Endpoints (Phase II)

Endpoint	Placebo	Evobrutinib 25mg QD	Evobrutinib 75mg QD	Evobrutinib 75mg BID	Dimethyl Fumarate 240mg BID (Reference Arm)
Sum of T1 Gd+ Lesions (Weeks 12- 24)	-	-	Significant Reduction vs Placebo	Significant Reduction vs Placebo	-
Annualized Relapse Rate (ARR) at Week 48	0.37 (Placebo/Evo brutinib 25mg QD)	-	0.13	0.08	-
New or Enlarging T2 Lesions (Weeks 12- 24)	5.96	6.52	3.41	2.19 (Significant Reduction vs Placebo)	-

Data sourced from multiple reports on the Phase II trial results.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Phase III Clinical Trials (evolutionRMS 1 & 2)

The Phase III program consisted of two identical, multicenter, randomized, double-blind, active-controlled trials comparing **evobrutinib** to teriflunomide.

Primary and Secondary Efficacy Endpoints (Phase III)

Endpoint	Evobrutinib (45mg BID)	Teriflunomide (14mg QD)	Statistical Significance
Annualized Relapse Rate (ARR) - evolutionRMS 1	0.15	0.14	Not Met (p=0.55)
Annualized Relapse Rate (ARR) - evolutionRMS 2	0.11	0.11	Not Met (p=0.51)

Data from the primary analysis of the evolutionRMS 1 and 2 trials.[\[1\]](#)[\[2\]](#)

The trials demonstrated that the efficacy of **evobrutinib** was not superior to that of teriflunomide in reducing relapse rates.[\[1\]](#)[\[5\]](#)[\[9\]](#)[\[16\]](#) No significant differences were observed in secondary endpoints, including disability progression and other MRI measures.[\[7\]](#)[\[17\]](#)

Safety and Tolerability (Phase III)

Adverse Event	Evobrutinib (n=1140)	Teriflunomide (n=1146)
Any Treatment-Emergent Adverse Event (TEAE)	85.6%	87.2%
Serious TEAEs	7.5%	5.6%
Most Common TEAEs	COVID-19 (19.6%), Headache (15.4%), Increased Alanine Aminotransferase (15.2%)	COVID-19 (19.5%), Headache (15.4%), Increased Alanine Aminotransferase (17.8%)
Liver Enzyme Elevation ($\geq 5\times$ ULN)	5.0%	<1%
Hy's Law Cases	3	1

ULN: Upper Limit of Normal. Data from pooled analysis of evolutionRMS 1 and 2.[\[1\]](#)

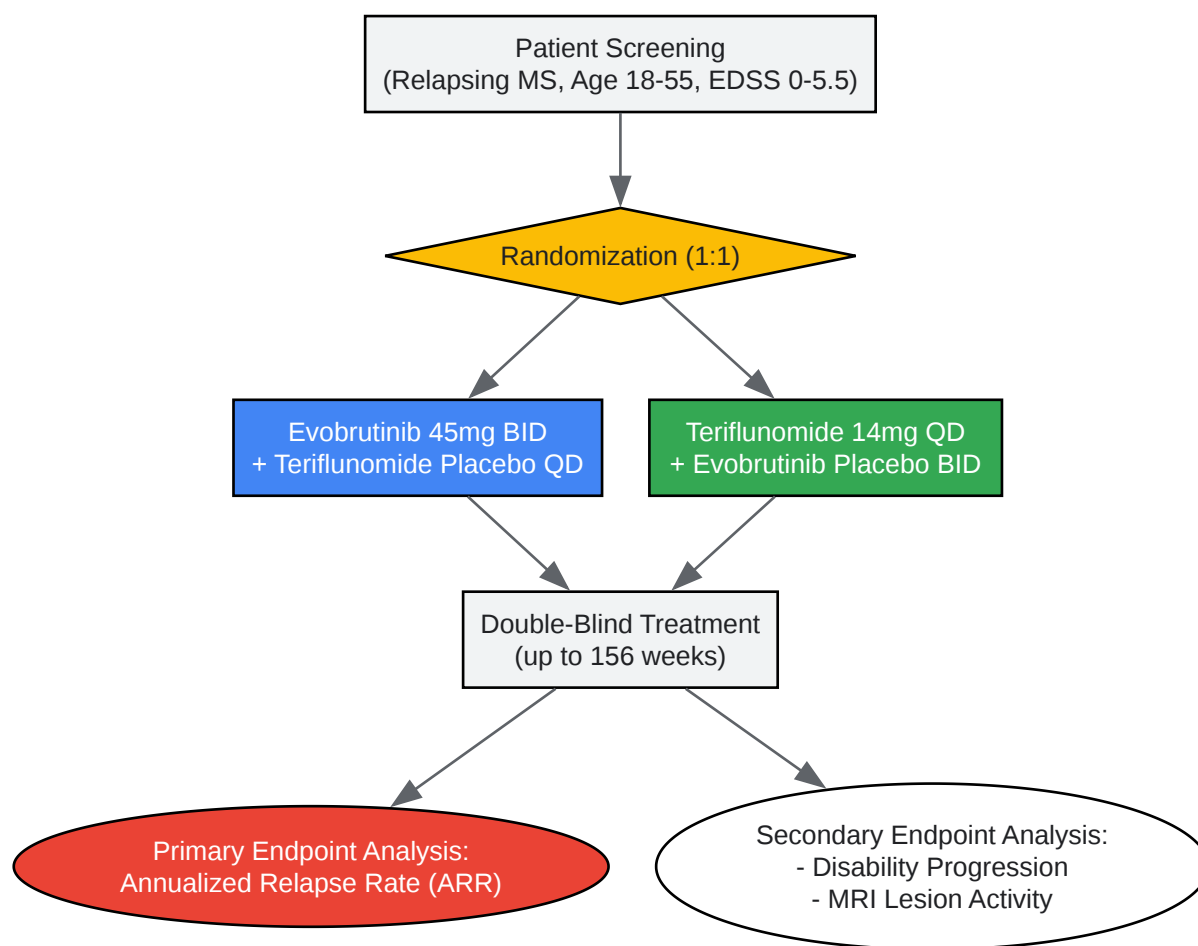
A notable safety finding was the higher incidence of liver enzyme elevations, including cases meeting the biochemical definition of Hy's Law, in the **evobrutinib** group compared to the

teriflunomide group.[1] Although these cases were reversible upon treatment discontinuation, they represent a significant safety concern.[1][6]

Experimental Protocols

Phase III evolutionRMS 1 and 2 Study Design

- Study Design: Two multicenter, randomized, double-blind, double-dummy, active-controlled, parallel-group Phase III trials.[1][2][18]
- Participants: Adults aged 18-55 years with a diagnosis of relapsing multiple sclerosis (including relapsing-remitting MS and secondary progressive MS with relapses) and an Expanded Disability Status Scale (EDSS) score of 0.0-5.5.[1]
- Intervention: Participants were randomized 1:1 to receive either:
 - Oral **evobrutinib** 45 mg twice daily plus a once-daily oral placebo.[2][18]
 - Oral teriflunomide 14 mg once daily plus a twice-daily oral placebo.[2][18]
- Duration: Up to 156 weeks.[1][2][18]
- Primary Endpoint: Annualized Relapse Rate (ARR) based on adjudicated qualified relapses. [1]
- Secondary Endpoints: Time to disability progression confirmed at 12 and 24 weeks, and various MRI lesion activity markers.



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Figure 2: High-level workflow of the evolutionRMS Phase III clinical trials.

Comparison with Other BTK Inhibitors

Evobrutinib is one of several BTK inhibitors that have been in late-stage development for MS. The outcomes of these trials are shaping the future of this drug class in MS treatment.

Drug	Developer	Phase III Relapsing MS Trial Outcome vs. Teriflunomide	Key Differentiator/Note
Evobrutinib	Merck KGaA	Not Superior in reducing ARR.[1][2][3]	Higher incidence of liver enzyme elevations.[1] Development for MS halted.[8]
Tolebrutinib	Sanofi	Did not meet primary endpoint of reducing relapses in GEMINI studies.[16]	Showed promise in delaying disability progression in non-relapsing secondary progressive MS (HERCULES study). [16][19]
Fenebrutinib	Roche	Phase III trials ongoing (FENhance 1 & 2).[19]	A non-covalent (reversible) BTK inhibitor. Phase II data showed near-complete suppression of disease activity.[19][20]
Remibrutinib	Novartis	Phase III trials ongoing (REMODEL I & II).[19]	Also being compared against teriflunomide. [19]

The mixed results from the **evobrutinib** and tolebrutinib trials highlight the challenges in demonstrating superior efficacy over established oral therapies for relapsing MS.[9][16] The ongoing trials for fenebrutinib and remibrutinib will be critical in determining the ultimate role of BTK inhibitors in the MS treatment landscape.[9][19]

Conclusion

The comprehensive analysis of clinical trial data for **evobrutinib** in relapsing MS indicates that, despite a promising mechanism of action and positive Phase II results, the drug failed to demonstrate superiority over the active comparator teriflunomide in the pivotal Phase III evolutionRMS trials.[1][6] The lack of superior efficacy, combined with a concerning safety profile regarding liver enzyme elevations, does not support its use in this patient population.[1][7] The broader landscape of BTK inhibitors still holds potential, particularly in addressing CNS-compartmentalized inflammation, but the clinical development of **evobrutinib** for MS has been discontinued. Future research and the results of ongoing trials with other agents in this class will be essential to clarify their therapeutic value.

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